molecular formula C10H12O3 B11722558 4'-Ethoxy-2-hydroxyacetophenone

4'-Ethoxy-2-hydroxyacetophenone

Cat. No.: B11722558
M. Wt: 180.20 g/mol
InChI Key: BMQKKDCKAOUIJU-UHFFFAOYSA-N
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Description

4’-Ethoxy-2-hydroxyacetophenone is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . It is characterized by the presence of an ethoxy group (-OCH2CH3) and a hydroxy group (-OH) attached to an acetophenone backbone. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Ethoxy-2-hydroxyacetophenone can be synthesized through several methods. One common approach involves the reaction of 4’-hydroxyacetophenone with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the ethylation of the hydroxy group to form 4’-ethoxy-2-hydroxyacetophenone .

Industrial Production Methods: Industrial production of 4’-ethoxy-2-hydroxyacetophenone often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4’-Ethoxy-2-hydroxyacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4’-Ethoxy-2-hydroxyacetophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-ethoxy-2-hydroxyacetophenone involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

4’-Ethoxy-2-hydroxyacetophenone can be compared with other similar compounds such as:

These comparisons highlight the unique properties of 4’-ethoxy-2-hydroxyacetophenone, such as its enhanced lipophilicity and specific reactivity patterns.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-2-hydroxyethanone

InChI

InChI=1S/C10H12O3/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6,11H,2,7H2,1H3

InChI Key

BMQKKDCKAOUIJU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CO

Origin of Product

United States

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